molecular formula C16H20Cl3NO10 B1353607 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate CAS No. 92052-29-4

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate

Cat. No.: B1353607
CAS No.: 92052-29-4
M. Wt: 492.7 g/mol
InChI Key: IBUZGVQIKARDAF-RGDJUOJXSA-N
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Description

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate is a chemical compound widely used in organic synthesis, particularly in the field of glycosylation. This compound is a derivative of glucose, where the hydroxyl groups are acetylated, and it contains a trichloroacetimidate group. Its primary use is as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are essential in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate typically involves the following steps:

    Acetylation of Glucose: The starting material, D-glucose, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4,6-tetra-O-acetyl-D-glucopyranose.

    Formation of Trichloroacetimidate: The acetylated glucose is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate. This step introduces the trichloroacetimidate group, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group to an acceptor molecule, forming glycosidic bonds. The compound can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate (BF3·Et2O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.

    Substitution: Nucleophiles such as alcohols or thiols can be used to replace the trichloroacetimidate group under basic conditions.

Major Products

The major products of these reactions are glycosides, where the glycosyl group is attached to various acceptor molecules. These products are crucial intermediates in the synthesis of complex carbohydrates and glycoconjugates.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate has numerous applications in scientific research:

    Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate chemistry and developing new materials.

    Biology: The compound is employed in the preparation of glycosylated biomolecules, which are essential for understanding cell signaling and molecular recognition processes.

    Medicine: It plays a role in the development of glycosylated drugs and vaccines, enhancing their stability and efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials with specific glycosylation patterns.

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate exerts its effects involves the activation of the glycosyl donor. The trichloroacetimidate group is a good leaving group, which facilitates the formation of a glycosyl cation intermediate. This intermediate then reacts with an acceptor molecule to form a glycosidic bond. The process is typically catalyzed by Lewis acids, which enhance the electrophilicity of the glycosyl donor.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide
  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl chloride
  • 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl fluoride

Uniqueness

Compared to its analogs, 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl trichloroacetimidate offers several advantages:

  • Stability : It is more stable under various reaction conditions, reducing the risk of decomposition.
  • Reactivity : The trichloroacetimidate group is a superior leaving group, facilitating more efficient glycosylation reactions.
  • Selectivity : It provides higher selectivity in glycosylation reactions, leading to fewer side products and higher yields.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZGVQIKARDAF-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452848
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92052-29-4
Record name 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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